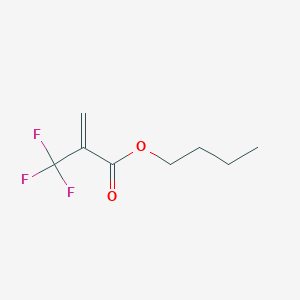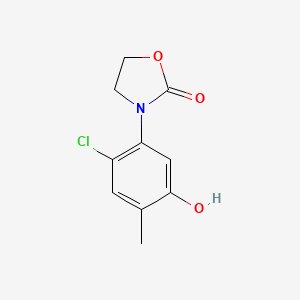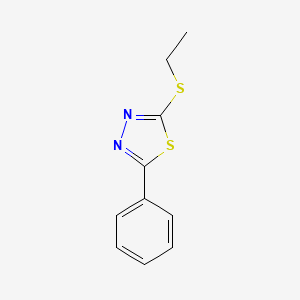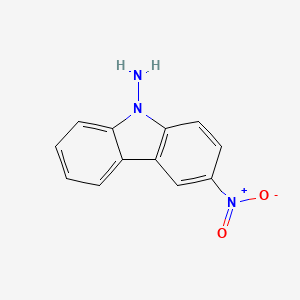![molecular formula C7H17NO3 B14318845 1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol) CAS No. 106339-50-8](/img/structure/B14318845.png)
1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) is an organic compound with the molecular formula C6H15NO3. It is a derivative of propanol and contains both hydroxyl and amine functional groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) can be synthesized through the reaction of 1,1’-[(Aminomethyl)azanediyl]di(propan-2-ol) with formaldehyde under basic conditions. The reaction involves the nucleophilic addition of the amine group to the formaldehyde, followed by reduction to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of 1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) typically involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[(Aminomethyl)azanediyl]di(propan-2-ol): Similar structure but lacks the hydroxymethyl group.
1,1’-[(Methoxymethyl)azanediyl]di(propan-2-ol): Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
1,1’-[(Hydroxymethyl)azanediyl]di(propan-2-ol) is unique due to the presence of both hydroxyl and amine groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
106339-50-8 |
|---|---|
Fórmula molecular |
C7H17NO3 |
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
1-[hydroxymethyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-6(10)3-8(5-9)4-7(2)11/h6-7,9-11H,3-5H2,1-2H3 |
Clave InChI |
CDFKRSPARIEYFM-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


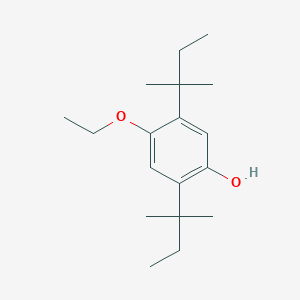
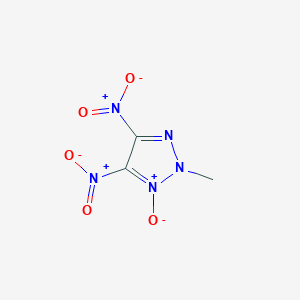
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
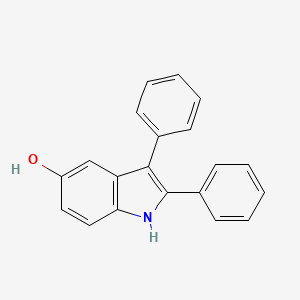
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
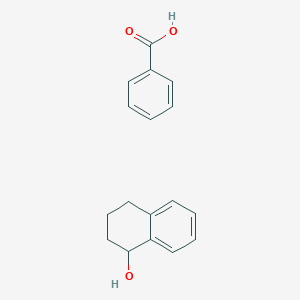
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
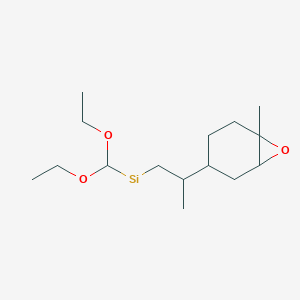
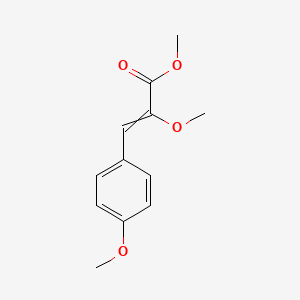
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
